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Compound of Interest

Compound Name: 2-Ethyl-3-oxobutanal

Cat. No.: B137338 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

organic compound 2-Ethyl-3-oxobutanal (CAS No. 141939-89-1). Due to the limited

availability of experimentally derived spectra in public databases, this document presents

predicted spectroscopic data based on the known structural features of the molecule and

general principles of spectroscopic analysis for aldehydes and ketones. Detailed, generalized

experimental protocols for acquiring such data are also provided, alongside a logical workflow

for the spectroscopic analysis of this and similar compounds.

Chemical Structure and Properties
IUPAC Name: 2-Ethyl-3-oxobutanal[1]

Molecular Formula: C₆H₁₀O₂[1]

Molecular Weight: 114.14 g/mol [1]

Canonical SMILES: CCC(C=O)C(=O)C[2]

InChI Key: RHVXPAFWOYITES-UHFFFAOYSA-N[1][3]
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The following tables summarize the predicted spectroscopic data for 2-Ethyl-3-oxobutanal.
These predictions are based on established chemical shift and absorption frequency ranges for

the functional groups present in the molecule.

Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Ethyl-3-oxobutanal

Protons
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J) in Hz

Aldehydic-H 9.5 - 10.0 Doublet ~3

Methine-H (α to C=O) 3.0 - 3.5 Multiplet

Methylene-H (-CH₂-) 1.5 - 1.8 Multiplet

Methyl-H (-COCH₃) 2.1 - 2.4 Singlet

Methyl-H (-CH₂CH₃) 0.9 - 1.2 Triplet ~7

Prediction based on general values for aldehydes and ketones.[4][5][6]

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Ethyl-3-oxobutanal

Carbon Atom Chemical Shift (ppm)

Aldehydic Carbonyl (C=O) 195 - 205

Ketonic Carbonyl (C=O) 205 - 215

Methine Carbon (α to C=O) 50 - 60

Methylene Carbon (-CH₂-) 20 - 30

Methyl Carbon (-COCH₃) 25 - 35

Methyl Carbon (-CH₂CH₃) 10 - 15
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Prediction based on general values for aldehydes and ketones.[5][7]

Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Frequencies for 2-Ethyl-3-oxobutanal

Functional Group Absorption Range (cm⁻¹) Intensity

Aldehydic C-H Stretch 2820 - 2850 and 2720 - 2750 Medium

C=O Stretch (Aldehyde &

Ketone)
1700 - 1740 Strong

C-H Stretch (Alkyl) 2850 - 3000 Medium to Strong

C-H Bend (Alkyl) 1350 - 1470 Medium

Prediction based on general values for aldehydes and ketones.[6][7]

Predicted Mass Spectrometry (MS) Data
Table 4: Predicted Key Fragments in the Mass Spectrum of 2-Ethyl-3-oxobutanal

m/z Proposed Fragment Notes

114 [C₆H₁₀O₂]⁺ Molecular Ion (M⁺)

85 [M - CHO]⁺ Loss of the formyl group

71 [M - CH₃CO]⁺ Loss of the acetyl group

57 [C₄H₉]⁺ or [C₃H₅O]⁺
Various fragmentation

pathways

43 [CH₃CO]⁺
Acetyl cation (likely a base

peak)

29 [CHO]⁺ or [C₂H₅]⁺ Formyl or ethyl cation

Prediction based on common fragmentation patterns of aldehydes and ketones, such as alpha-

cleavage.[8][9]
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Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for 2-
Ethyl-3-oxobutanal. Instrument parameters may need to be optimized for specific equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Ethyl-3-oxobutanal in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent should be based on

the solubility of the compound and should not have signals that overlap with the analyte's

signals.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts should be referenced to the residual solvent peak or

an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates

(e.g., NaCl or KBr).
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Solution: Alternatively, dissolve the compound in a suitable solvent that has minimal IR

absorption in the regions of interest (e.g., CCl₄, CS₂).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the salt plates or the solvent.

Record the sample spectrum. The instrument software will automatically subtract the

background spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis: Identify the characteristic absorption bands and compare them to known

correlation charts.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of 2-Ethyl-3-oxobutanal in a volatile organic

solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10

µg/mL.

Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as

Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

Data Acquisition:

GC-MS: If using GC-MS, the sample will be vaporized and separated on a gas

chromatography column before entering the mass spectrometer.

Direct Infusion ESI-MS: For direct infusion, the sample solution is introduced directly into

the ESI source.

Acquire the mass spectrum over a suitable mass range (e.g., m/z 10-200).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

elucidate the structure.
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Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of an

unknown compound, such as 2-Ethyl-3-oxobutanal.

Obtain Pure Sample of
2-Ethyl-3-oxobutanal

Mass Spectrometry (MS) Infrared (IR) Spectroscopy NMR Spectroscopy

Determine Molecular Formula
and Weight

Identify Functional Groups
(e.g., C=O, C-H)

¹H NMR Analysis ¹³C NMR Analysis

Propose Structure of
2-Ethyl-3-oxobutanal

Determine Proton Environments
and Connectivity Determine Carbon Skeleton

Confirm Structure with
2D NMR (COSY, HSQC)

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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